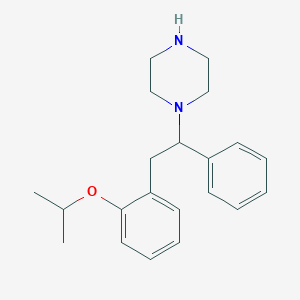![molecular formula C24H28N2O3 B10790970 8-Hydroxy-5-[(R)-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one](/img/structure/B10790970.png)
8-Hydroxy-5-[(R)-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one is a complex organic compound known for its significant biological activity. It is often studied for its potential therapeutic applications, particularly in the field of respiratory medicine due to its agonist activity at beta2 adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the indan-2-ylamino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the quinoline core or the indan-2-ylamino group, altering the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline ketones, while reduction can produce quinoline alcohols .
Scientific Research Applications
8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of quinoline derivatives.
Biology: Its interactions with beta2 adrenergic receptors make it a valuable tool for studying receptor-ligand interactions.
Medicine: The compound’s potential therapeutic effects on respiratory conditions, such as asthma and chronic obstructive pulmonary disease, are of significant interest.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one involves its binding to beta2 adrenergic receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in the relaxation of smooth muscle tissues, particularly in the respiratory tract. The molecular targets and pathways involved include the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent activation of protein kinase A .
Comparison with Similar Compounds
Similar Compounds
Indacaterol: Another beta2 adrenergic receptor agonist with a similar structure but different pharmacokinetic properties.
Salbutamol: A well-known beta2 agonist used in the treatment of asthma, with a shorter duration of action compared to 8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one.
Formoterol: A long-acting beta2 agonist with a different chemical structure but similar therapeutic applications
Uniqueness
The uniqueness of 8-Hydroxy-5-[®-1-hydroxy-2-(4,7-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one lies in its specific binding affinity and selectivity for beta2 adrenergic receptors, as well as its potential for long-lasting therapeutic effects .
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[(1R)-2-[(4,7-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-5-6-15(4-2)20-12-16(11-19(14)20)25-13-22(28)17-7-9-21(27)24-18(17)8-10-23(29)26-24/h5-10,16,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 |
InChI Key |
SARQODHPNUVLSS-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=C2CC(CC2=C(C=C1)CC)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O |
Canonical SMILES |
CCC1=C2CC(CC2=C(C=C1)CC)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


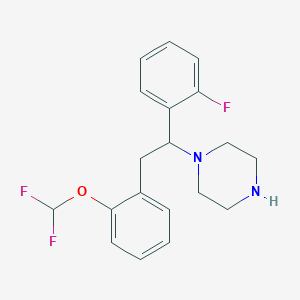
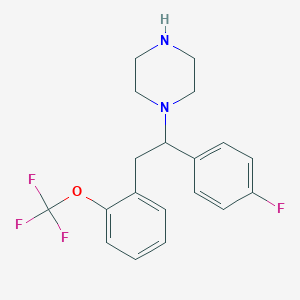
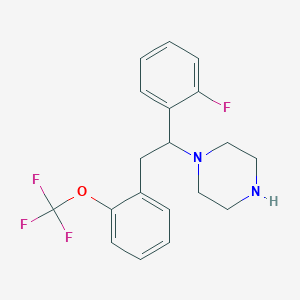
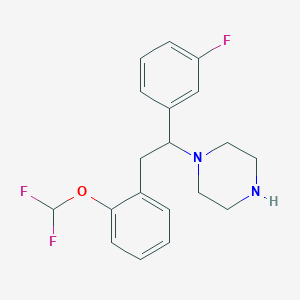

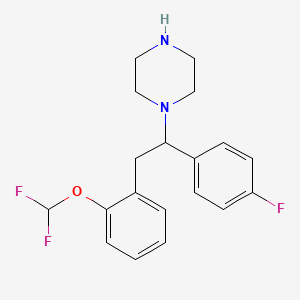
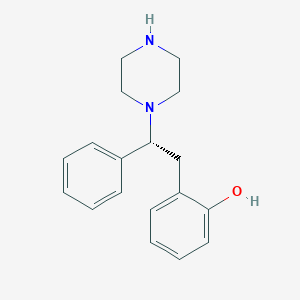
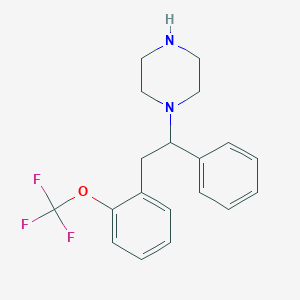


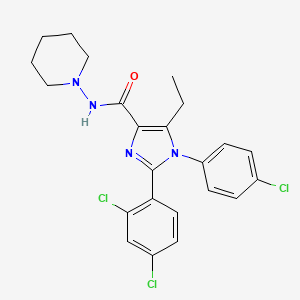
![(+)-1-[(1S,2S,5R)-6-Benzyl-2-(pyrrolidin-1-yl)-6,8-diazabicyclo[3.2.2]nonan-8-yl]-2-(3,4-dichlorophenyl)ethanone](/img/structure/B10790957.png)
![8-Hydroxy-5-[(R)-1-hydroxy-2-(5,6-dimethoxyindan-2-ylamino)-ethyl]-1H-quinolin-2-one](/img/structure/B10790960.png)
